(S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid is a compound with significant relevance in biochemical research and applications. It is classified as a chelating agent and is particularly noted for its ability to form stable complexes with metal ions, which is crucial in various biological and chemical processes. The compound is also recognized for its potential therapeutic applications due to its structural similarity to amino acids.
The compound can be sourced from various chemical suppliers, including GlpBio and Sigma-Aldrich, which provide it under catalog numbers and specific identifiers. Its CAS number is 113231-05-3, and it has been referenced in multiple scientific publications, indicating its utility in research settings .
(S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid falls under the category of amino acid derivatives and chelating agents. Its structure allows it to interact with metal ions, making it useful in biochemistry for studying metal ion interactions in biological systems.
The synthesis of (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid typically involves several steps that utilize standard organic chemistry techniques. The general approach includes:
A typical synthesis might involve dissolving the starting materials in a solvent, adding the coupling reagents, and stirring the mixture at room temperature for an extended period. Purification steps usually follow, such as centrifugation and chromatography to isolate the final product .
The molecular formula of (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid is C10H18N2O6. Its structure features two carboxylic acid groups and an amine group, contributing to its chelating properties.
(S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid participates in various chemical reactions, primarily involving metal ion coordination. It can form stable complexes with transition metals, which is useful in both analytical chemistry and therapeutic applications.
The reactivity of this compound can be attributed to its functional groups:
The mechanism of action for (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid primarily revolves around its ability to chelate metal ions. When introduced into a solution containing metal ions:
Research indicates that the binding affinity of this compound for various metal ions can vary significantly, affecting its function in biochemical contexts .
(S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid has several applications in scientific research:
The compound's ability to form stable complexes makes it a valuable tool in both basic and applied research settings .
The compound is systematically named as (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid, reflecting its core structural features: a pentyl chain with amino and carboxylic acid termini, and an iminodiacetic acid moiety bonded to the chiral carbon. The stereodescriptor "(S)" specifies the absolute configuration at the α-carbon of the lysine backbone, indicating a levorotatory enantiomer. This configuration is critical for its biological recognition and metal-chelating behavior. Alternative IUPAC names include:
The chiral center arises from the asymmetric carbon in the lysine residue, preserved during synthesis to maintain stereochemical integrity [10].
The molecular formula C₁₀H₁₈N₂O₆ (molecular weight: 262.26 g/mol) defines the compound’s atomic composition and functional groups:
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₈N₂O₆ |
Molecular Weight | 262.26 g/mol |
Exact Mass | 262.1165 Da |
Heavy Atom Count | 18 |
Rotatable Bond Count | 10 |
Topological Polar Surface Area | 141 Ų |
The extended aliphatic chain (CCCCN) and flexible carboxymethyl arms enable conformational adaptability during metal coordination [4] [8].
Two CAS numbers are associated with this compound:
Table 2: CAS Number Specifications
CAS Number | Stereochemical Meaning | Example Sources |
---|---|---|
113231-05-3 | (S)-enantiomer | PubChem, AiFChem, LookChem |
129179-17-5 | Racemic/unspecified | Ambeed, Chemsrc, Angene |
The distinction is essential for applications requiring enantiopurity, such as biochemical assays or asymmetric catalysis. Hydrated forms (e.g., CID 23586678 on PubChem) exist but retain the same base CAS number for the chiral compound [2] [5] [10].
The canonical SMILES:NCCCC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O
explicitly encodes:
NCCCCC
), [C@@H]
), C(=O)O
), N(CC(=O)O)CC(=O)O
). The @@
stereochemistry symbol confirms the (S)-configuration. Alternative representations include isomeric SMILES:C(CCN)C[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O
[6] [10].
This compound belongs to the iminodiacetic acid (IDA) family but features a lysine backbone, distinguishing it structurally and functionally:
Table 3: Comparison with Key IDA Derivatives
Derivative | Backbone Structure | Key Features |
---|---|---|
(S)-N-(5-Amino-1-carboxypentyl)IDA | Lysine | Primary amine for covalent coupling; chiral center |
Nitrilotriacetic acid (NTA) | Glycine-like | No chiral center; no primary amine |
Ethylenediaminetriacetate (EDTA) | Ethylenediamine | Higher denticity; no stereocenter |
Functional Advantages:
This structural blend supports its niche role in metalloprotein purification and catalysis, where both chirality and anchoring groups are critical [4] [10].
CAS No.: 115268-43-4
CAS No.:
CAS No.: 2409072-20-2
CAS No.:
CAS No.: 33381-42-9